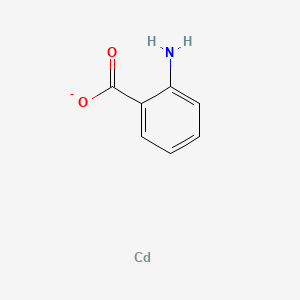

2-aminobenzoate;cadmium

Description

Contextualization of Aminobenzoate Ligands in Coordination Chemistry Research

Aminobenzoate ligands are a class of organic molecules that have proven to be highly versatile in the field of coordination chemistry. nih.gov These ligands are characterized by the presence of both an amino group (-NH₂) and a carboxylate group (-COO⁻) attached to a benzene (B151609) ring. This dual functionality allows them to bind with metal ions in various ways, acting as connectors or linkers to build larger molecular architectures. iucr.org Their ability to form diverse coordination modes is a key reason for their extensive use in the design of metal-organic frameworks (MOFs) and coordination polymers. nih.goviucr.org

The specific isomer, such as 2-aminobenzoate (B8764639), 3-aminobenzoate, or 4-aminobenzoate (B8803810), influences the geometry of the resulting complex, leading to different structural outcomes. nih.govtandfonline.com For instance, the 2-aminobenzoate ligand, also known as anthranilate, can act as a bidentate ligand, coordinating to a metal center through both the amino nitrogen and a carboxylate oxygen. researchgate.net This versatility allows for the construction of one-dimensional chains, two-dimensional sheets, and complex three-dimensional supramolecular structures through additional interactions like hydrogen bonding. nih.goviucr.org

Historical Development and Emerging Trends in Cadmium(II) 2-Aminobenzoate System Studies

The study of cadmium dates back to its discovery in 1817 by Friedrich Stromeyer. dartmouth.edu Its initial applications were primarily in pigments, owing to the brilliant colors of its compounds. dartmouth.edu The use of cadmium in coordination chemistry evolved much later, with significant research into its complexes with various organic ligands emerging over the past few decades.

Early studies often focused on the synthesis and basic characterization of simple cadmium complexes. More recent research has shifted towards the deliberate design and synthesis of functional materials. A key example of this trend is the synthesis of a two-dimensional (2D) coordination polymer, [Cd(2-ab)₂]n (where 2-ab = 2-aminobenzoate). researchgate.net This compound was synthesized by reacting 2-aminobenzoic acid with a cadmium salt and was found to have a 2D sheet structure with a (4,4) square grid network. researchgate.net The investigation of its properties revealed that it possesses semiconducting capabilities, a finding supported by both theoretical calculations and optical studies. researchgate.net This represents a significant trend where research has moved beyond simple structural determination to exploring the functional properties of these materials for potential technological applications. acs.orgnih.gov

Scope and Objectives of Academic Inquiry into Cadmium(II) 2-Aminobenzoate Chemistry

The primary objective of academic research into cadmium(II) 2-aminobenzoate systems is to synthesize novel coordination polymers and MOFs with unique structural features and desirable functional properties. acs.orgjdigitaldiagnostics.com A major focus is on understanding the relationship between the structure of the complex and its resulting properties, such as luminescence, conductivity, and catalytic activity. researchgate.net

Researchers aim to control the final architecture of the coordination polymer by carefully selecting factors like the metal ion, the organic ligand, solvent systems, and reaction conditions such as pH. researchgate.net For the cadmium(II) 2-aminobenzoate system, specific goals include:

Synthesizing new materials: Creating novel one-, two-, or three-dimensional networks using 2-aminobenzoate as a linker. nih.govresearchgate.net

Structural Characterization: Employing techniques like single-crystal X-ray diffraction to precisely determine the molecular and supramolecular structure. nih.govresearchgate.net

Property Investigation: Studying the physical and chemical properties of the synthesized materials, with a particular interest in photoluminescence and electrical conductivity. researchgate.netacs.org

Exploring Potential Applications: Evaluating the potential of these materials in fields such as chemical sensing for ions or small molecules, and as semiconducting components in electronic devices. researchgate.netacs.org

Research Findings on [Cd(2-aminobenzoate)₂]ₙ

A notable coordination polymer, formulated as [Cd(2-ab)₂]ₙ, has been synthesized and characterized. The structure, determined by single-crystal X-ray crystallography, reveals a two-dimensional sheet architecture. researchgate.net

In this structure, the cadmium(II) ion is in a distorted octahedral environment. It coordinates with four oxygen atoms from two different 2-aminobenzoate ligands and two nitrogen atoms from two other ligands. researchgate.net These connections result in a 2D sheet with a (4,4) square grid topology. The supramolecular network is further stabilized by extensive hydrogen bonding and C-H···π interactions. researchgate.net Density functional theory (DFT) calculations and optical studies on this compound have indicated that it possesses semiconducting properties. researchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminobenzoate;cadmium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.Cd/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMWQNQFUNDMBV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])N.[Cd] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6CdNO2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118-92-3 (Parent) | |

| Record name | Cadmium anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007058551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4064553 | |

| Record name | Benzoic acid, 2-amino-, cadmium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7058-55-1 | |

| Record name | Cadmium anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007058551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-amino-, cadmium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-amino-, cadmium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium dianthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Structural Elucidation of Cadmium Ii 2 Aminobenzoate Derivatives

Advanced Synthetic Approaches to Cadmium(II) 2-Aminobenzoate (B8764639) Complexes

The synthesis of cadmium(II) 2-aminobenzoate complexes involves a variety of advanced methods that allow for the controlled formation of diverse structural architectures. These techniques range from high-temperature solution-based methods to solvent-free and electrochemical innovations, each offering unique advantages in targeting specific coordination polymers and molecular structures.

Solvothermal and Hydrothermal Synthesis Techniques

Solvothermal and hydrothermal synthesis are powerful methods for preparing crystalline coordination polymers, including those of cadmium(II) 2-aminobenzoate. cam.ac.uknanoient.org These techniques involve heating reactants in a sealed vessel, known as an autoclave or a Teflon-lined reactor, at temperatures above the boiling point of the solvent. cam.ac.ukrsc.orgmdpi.com The elevated temperature and pressure increase the solubility of reactants and facilitate the crystallization of thermodynamically stable or kinetically controlled products that are often inaccessible under ambient conditions. cam.ac.uk

The choice of solvent, temperature, reaction time, and the presence of other coordinating ligands or modulating agents can significantly influence the final structure. For instance, the hydrothermal reaction of cadmium acetate (B1210297) dihydrate and p-aminobenzoic acid in an aqueous solution at 408 K for 72 hours yielded a one-dimensional chain polymer. iucr.org In another example, a two-dimensional layered cadmium(II) coordination polymer was synthesized via a solvothermal reaction using a mixture of water and ethanol (B145695) at 140°C for 72 hours. rsc.org The use of N,N-dimethylformamide (DMF) as a solvent in solvothermal synthesis has also been reported to produce novel cadmium(II)-carboxylate frameworks. mdpi.com Similarly, two new zinc(II) and cadmium(II) coordination complexes were synthesized through a solvothermal method, highlighting the versatility of this approach. nih.gov

The following table summarizes the conditions used in the synthesis of various cadmium(II) aminobenzoate and related carboxylate complexes.

| Compound | Method | Temperature | Duration | Solvent System | Source |

| {[Cd(C₇H₆NO₂)₂(H₂O)]·H₂O}ₙ (p-aminobenzoate) | Hydrothermal | 408 K | 72 h | Water | iucr.org |

| [Cd(2,2'-azanediyldibenzoate)(4,4'-bipyridine)₀.₇₅(H₂O)]·H₂O | Hydrothermal | 140 °C | 72 h | Water/Ethanol | rsc.org |

| [Cd₂(L)(DMF)(H₂O)₂]ₙ (L = tetracarboxylic linker) | Solvothermal | - | - | DMF/Water | mdpi.com |

| [Cd(2-aba)₂(4-bphz)]ₙ·0.75n(dmf) (2-aba = 2-aminobenzoate) | Solution Cryst. | Gentle Heat | - | DMF | mdpi.com |

Self-Assembly Strategies for Coordination Architectures

Self-assembly is a fundamental principle in constructing coordination architectures, where molecules spontaneously organize into ordered structures driven by non-covalent interactions. In the context of cadmium(II) 2-aminobenzoate, the geometry of the 2-aminobenzoate ligand, with its amino and carboxylate groups, combined with the coordination preferences of the Cd(II) ion, directs the formation of predictable and often complex superstructures. tandfonline.comacs.org

The process is influenced by factors such as the metal-to-ligand ratio, solvent polarity, pH, and temperature. By carefully selecting these parameters, chemists can guide the self-assembly process to yield desired dimensionalities, from simple binuclear molecules to one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. nih.goviucr.org For example, the reaction of Cd(NO₃)₂·4H₂O with 2-aminobenzoic acid leads to the self-assembly of a 2D sheet structure with a (4,4) square grid net. researchgate.net The use of ancillary ligands in conjunction with 2-aminobenzoate can introduce further complexity and control, leading to mixed-ligand coordination polymers with unique topologies and properties. tandfonline.com The formation of a 1D ladder structure in one cadmium-aminobenzoate complex and a simple 1D chain in another demonstrates how subtle changes in the ligand (3-aminobenzoate vs. 4-aminobenzoate) can alter the final architecture. nih.gov

Template-Directed Synthesis and Green Chemistry Principles

Template-directed synthesis is a sophisticated strategy where a molecular entity organizes reactants into a specific spatial arrangement, facilitating a desired reaction that might otherwise be disfavored. nih.gov While widely used for molecules like catenanes and rotaxanes, the principles can be applied to coordination chemistry. nih.gov A template can guide the formation of a specific polymorph or a complex metal-organic framework (MOF) by interacting with the components through hydrogen bonds or coordination bonds. academictree.orgnih.gov In the synthesis of complex oligomers, templates can be used to control sequence and length, a concept that holds potential for creating highly ordered multi-metallic cadmium aminobenzoate arrays. nih.gov

Green chemistry principles are increasingly being integrated into the synthesis of coordination compounds to reduce environmental impact. A key approach is the use of solvent-free or mechanochemical synthesis, which minimizes or eliminates the use of hazardous organic solvents. mdpi.comirejournals.com These methods not only reduce waste but can also lead to the formation of novel products or polymorphs not accessible through traditional solution-based routes. mdpi.com Mechanochemistry, by relying on mechanical energy like grinding to drive reactions, represents a significant step towards more sustainable chemical manufacturing. irejournals.com

Mechanochemical and Electrochemical Synthesis Innovations

Mechanochemical synthesis is an innovative solvent-free technique that involves inducing reactions by grinding solid reactants together. irejournals.comresearchgate.net This method is gaining prominence as an environmentally friendly alternative to solution-based synthesis. irejournals.comacs.org The input of mechanical energy can overcome activation barriers and promote reactions between solids, often with high yields and reduced reaction times. mdpi.com While specific examples for cadmium(II) 2-aminobenzoate are not extensively detailed, the mechanochemical synthesis of other cadmium(II) complexes has been successfully demonstrated. researchgate.net The hygroscopic nature of metal salts can sometimes play a key role, where small amounts of absorbed water facilitate the reaction during grinding. researchgate.net

Electrochemical synthesis offers another innovative route to coordination compounds. tubitak.gov.tr This method typically involves the electrochemical oxidation of a sacrificial metal anode (in this case, cadmium) in a solution containing the ligand (2-aminobenzoic acid). tubitak.gov.tr As the cadmium metal oxidizes to Cd(II) ions, these ions are released into the solution and immediately react with the dissolved ligand to form the desired complex, which can then precipitate. This technique provides a direct, one-step route to high-purity products and avoids the use of metal salt precursors. tubitak.gov.tr The synthesis of various Cd(II) Schiff base and other complexes has been successfully achieved using this clean and efficient method. tubitak.gov.trresearchgate.net

Single-Crystal X-ray Diffraction Analysis of Cadmium(II) 2-Aminobenzoate Structures

Elucidation of Coordination Environments and Geometries

The coordination environment of the cadmium(II) ion in its complexes is highly flexible, exhibiting various coordination numbers and geometries depending on the steric and electronic properties of the ligands involved. nih.govmdpi.com In complexes with 2-aminobenzoate and related ligands, Cd(II) is a d¹⁰ ion and therefore has no crystal field stabilization energy, allowing it to adopt geometries dictated primarily by ligand size and electrostatic interactions.

Single-crystal X-ray diffraction studies have revealed several common coordination environments for cadmium in these complexes:

Octahedral Geometry: A coordination number of six is very common for Cd(II). In the 2D coordination polymer [Cd(2-ab)₂]ₙ (where 2-ab = 2-aminobenzoate), the cadmium ion is in a distorted octahedral environment. researchgate.net It is coordinated to six atoms: four oxygen atoms from two different 2-aminobenzoate ligands and two nitrogen atoms from two other ligands. researchgate.net Similarly, some cadmium amino acid complexes feature octahedral geometry where both the amino and carboxylate groups participate in binding. nih.gov

Pentagonal-Bipyramidal Geometry: Seven-coordinate cadmium centers are also frequently observed. In the 1D coordination polymer [Cd(2-aba)(NO₃)(4-bphz)₃/₂]ₙ·n(dmf), the Cd(II) atom displays a distorted pentagonal-bipyramidal N₃O₄ coordination geometry. mdpi.com The basal plane is formed by a nitrate (B79036) ion, a 2-aminobenzoate anion, and a 4-bphz ligand. mdpi.com

Other Geometries: Depending on the specific ligands, other geometries such as distorted dodecahedral (eight-coordinate) can also occur. researchgate.net

The 2-aminobenzoate ligand itself can adopt various coordination modes. It can act as a bidentate chelating ligand, using one oxygen from the carboxylate group and the nitrogen from the amino group. More commonly, it acts as a bridging ligand, connecting two or more cadmium centers through its carboxylate group in either a syn-syn, syn-anti, or anti-anti fashion, while the amino group may or may not be coordinated. This versatility is key to the formation of extended polymeric networks. nih.gov

The following table presents selected crystallographic and coordination data for several cadmium(II) aminobenzoate and related complexes, illustrating the diversity of their structures.

| Compound | Coordination Number | Geometry | Cd-O Bond Lengths (Å) | Cd-N Bond Lengths (Å) | Ref. |

| [Cd(2-ab)₂]ₙ | 6 | Distorted Octahedral | 2.233(4) - 2.279(5) | 2.284(5) | researchgate.net |

| [Cd(2-aba)(NO₃)(4-bphz)₃/₂]ₙ·n(dmf) | 7 | Distorted Pentagonal-Bipyramidal | 2.417(4) - 2.593(4) (from 2-aba & NO₃) | 2.378(4) - 2.433(4) | mdpi.com |

| [{Sr(2-aba)₂(OH₂)₂}·H₂O]ₙ (Sr complex for comparison) | 9 | - | 2.583(2) - 2.768(2) | 2.809(2) | researchgate.net |

| [Cd(N₃)₂(bime)]ₙ (bime = 1,2-bis(imidazol-1-yl)ethane) | 6 | Distorted Octahedral | - | 2.306(2) - 2.397(2) | nih.gov |

| [Cd₂(tmp-bian)₂Cl₄] (tmp-bian = bis-(2,4,6-trimethylphenylimino)acenaphthene) | 5 | Distorted Square-Pyramidal | - | 2.354(2) - 2.427(2) | mdpi.com |

Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture of cadmium(II) 2-aminobenzoate derivatives is profoundly influenced by a network of non-covalent interactions, which dictate the assembly of individual complex units into higher-dimensional supramolecular structures. The most prominent among these are hydrogen bonding and π-π stacking. rsc.org

Hydrogen Bonding: The 2-aminobenzoate ligand, featuring both an amino group (-NH₂) and a carboxylate group (-COO⁻), provides ample opportunities for hydrogen bonding. The amino group acts as a hydrogen bond donor, while the carboxylate oxygen atoms are effective acceptors. In hydrated complexes or those synthesized in protic solvents, water molecules also participate significantly in the hydrogen-bonding network. nih.goviucr.org

Key hydrogen bonds observed in related cadmium aminobenzoate structures include:

N-H···O bonds: These interactions are ubiquitous, linking the amino group of one ligand to the carboxylate oxygen of an adjacent unit. iucr.org This type of bonding is crucial in the formation of chains, sheets, and three-dimensional frameworks. nih.gov

O-H···O bonds: In complexes containing coordinated or lattice water molecules, these bonds create extensive networks, further stabilizing the crystal structure. nih.goviucr.org

These interactions can be extensive, as seen in a cadmium(II) complex with 4-aminobenzoate (B8803810), where strong N-H···O and O-H···O bonds lead to a three-dimensional supramolecular structure. nih.goviucr.org Similarly, in a mixed-ligand cadmium(II) complex, intermolecular hydrogen bonding was found to be a key stabilizing force. researchgate.netzendy.io The analysis of these interactions is often aided by techniques like Hirshfeld surface analysis, which quantifies the various intermolecular contacts. researchgate.net

π-π Stacking: The aromatic benzene (B151609) ring of the 2-aminobenzoate ligand facilitates π-π stacking interactions. These interactions occur between the electron-rich π systems of parallel or offset aromatic rings of adjacent ligands. The strength of these interactions is influenced by the electron density of the aromatic rings, which can be affected by substituent groups and coordination to the metal center. rsc.org In many cadmium aminobenzoate and related structures, π-π stacking interactions work in concert with hydrogen bonds to build robust multi-dimensional architectures. nih.goviucr.org For instance, in one cadmium(II) 4-aminobenzoate complex, π-π stacking between the centroids of benzene rings contributes to the formation of the 3D supramolecular structure. nih.gov

The interplay between hydrogen bonding and π-π stacking is critical. Research suggests that hydrogen bonding can influence the π-electron system, potentially enhancing the strength of the stacking interactions. rsc.org This synergy is a key principle in the self-assembly of these coordination compounds. rsc.org

| Interaction Type | Description | Structural Role | Relevant Examples |

|---|---|---|---|

| N-H···O Hydrogen Bond | Interaction between the amino group (donor) and a carboxylate oxygen (acceptor). | Links complex units into chains and higher-dimensional networks. iucr.org | Cd(II) complexes with 3- and 4-aminobenzoate. nih.goviucr.org |

| O-H···O Hydrogen Bond | Involves coordinated or lattice water molecules linking to carboxylate oxygens. | Extends and stabilizes the crystal lattice. nih.gov | Hydrated Cd(II) 4-aminobenzoate monohydrate. nih.goviucr.org |

| π-π Stacking | Interaction between the aromatic rings of adjacent aminobenzoate ligands. | Contributes to the formation of layered or columnar structures, reinforcing the overall architecture. nih.gov | Cd(II) complexes with 4-aminobenzoate and other aromatic ligands. nih.govresearchgate.netzendy.io |

| C-H···π Interaction | A weak hydrogen bond between a C-H group and the face of an aromatic ring. | Provides additional stabilization to the crystal packing. researchgate.netzendy.io | Dinuclear Cd(II) complex with 2-hydroxybenzoate and 2-aminopyrimidine. researchgate.netzendy.io |

Polymorphism and Isomerism in Cadmium(II) 2-Aminobenzoate Systems

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical phenomenon in materials science and pharmaceuticals. acs.org Polymorphs of a compound have the same chemical formula but different arrangements of molecules in the crystal lattice, which can lead to different physical properties. researchgate.net In the context of coordination compounds like cadmium(II) 2-aminobenzoate, both polymorphism and isomerism contribute to a rich structural diversity.

Isomerism: The aminobenzoate ligand itself exists as three positional isomers: 2-aminobenzoate (anthranilate), 3-aminobenzoate, and 4-aminobenzoate. The position of the amino group relative to the carboxylate group significantly impacts the geometry of the resulting metal complexes and their ability to form supramolecular networks. Research on cadmium(II) complexes with 3- and 4-aminobenzoate has shown that different isomers lead to distinct structural forms, including one-dimensional ladders, simple chains, and discrete binuclear molecules, depending on the synthesis conditions and the specific isomer used. iucr.org

Structural Diversity and Polymorphism: The synthesis of cadmium(II) aminobenzoate complexes can yield various structural forms, which can be considered isomers or, if they have identical chemical composition, polymorphs. The final structure is highly sensitive to synthetic conditions such as:

Solvent System: The polarity and hydrogen-bonding capability of the solvent can influence which crystal form nucleates and grows. researchgate.net

Temperature: Different polymorphs may be thermodynamically stable at different temperatures. Hydrothermal synthesis often yields different products compared to reactions at ambient temperature. iucr.org

Presence of Ancillary Ligands: The inclusion of other ligands in the coordination sphere of the cadmium ion can dramatically alter the resulting structure. nih.gov

While specific, well-characterized polymorphs of a single cadmium(II) 2-aminobenzoate formulation are not extensively documented in the provided search results, the existence of multiple structural forms for closely related cadmium aminobenzoate systems strongly suggests the potential for polymorphism. iucr.org The challenge in crystal engineering is to control the self-assembly process to selectively produce a desired polymorph with specific properties. iucr.org

| Factor | Influence on Structure | Example from Related Systems |

|---|---|---|

| Ligand Isomer | The position of the amino group (ortho, meta, para) affects coordination modes and steric hindrance. | 3- and 4-aminobenzoate ligands with Cd(II) form different structures (1D ladder vs. 1D chain). iucr.org |

| Synthesis Temperature | Can favor the formation of different kinetic or thermodynamic products. | Varying between ambient and hydrothermal conditions yields different Cd(II) aminobenzoate complexes. iucr.org |

| Solvent | Affects solubility and can be incorporated into the crystal structure, influencing packing. | The crystallization of p-aminobenzoic acid polymorphs is highly solvent-dependent. researchgate.net |

| Ancillary Ligands | Co-ligands compete for coordination sites and can direct the overall supramolecular assembly. | The presence of dipyridylamide ligands leads to a complex, polycatenated Cd(II) aminobenzoate network. nih.gov |

Powder X-ray Diffraction for Bulk Phase Identification and Characterization

Powder X-ray Diffraction (PXRD) is an indispensable analytical technique for the characterization of crystalline materials, including cadmium(II) 2-aminobenzoate complexes. While single-crystal X-ray diffraction provides the definitive atomic arrangement within a perfect crystal, PXRD is used to analyze the bulk powder sample, ensuring that the structure determined from a single crystal is representative of the entire synthesized batch. researchgate.netzendy.io

The primary applications of PXRD in the study of these compounds are:

Phase Identification and Purity: The PXRD pattern of a crystalline material is a unique fingerprint. By comparing the experimental PXRD pattern of a synthesized bulk sample with a pattern simulated from single-crystal X-ray diffraction data, researchers can confirm the phase identity and assess the purity of the product. nih.govresearchgate.netmdpi.com A good match between the experimental and simulated patterns indicates that the bulk material consists of a single, pure crystalline phase. researchgate.net

Characterization of New Materials: For new compounds where single crystals are not available, PXRD can still provide crucial structural information. The data can be used for phase identification, determination of unit cell dimensions, and in some cases, full structure solution and refinement using methods like the Rietveld refinement. researchgate.net

Studying Polymorphism: PXRD is a key tool for identifying and distinguishing between different polymorphic forms of a compound, as each polymorph will produce a distinct diffraction pattern.

In the synthesis of cadmium(II) coordination polymers and metal-organic frameworks (MOFs), PXRD is routinely employed to confirm that the crystalline structure has been successfully constructed and that the bulk product is free from amorphous impurities or unreacted starting materials. nih.govresearchgate.net

Spectroscopic and Thermal Characterization Techniques in Cadmium Ii 2 Aminobenzoate Research

Vibrational Spectroscopic Investigations (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a cornerstone in the characterization of cadmium(II) 2-aminobenzoate (B8764639). These methods probe the vibrational energy levels of molecules, offering direct insight into the functional groups present and their coordination environment.

Assignment of Ligand and Metal-Ligand Vibrational Modes

The infrared and Raman spectra of cadmium(II) 2-aminobenzoate are characterized by a series of bands corresponding to the vibrations of the 2-aminobenzoate ligand and the cadmium-ligand bonds. researchgate.net The assignment of these bands is crucial for understanding the coordination of the ligand to the metal center.

Key vibrational modes of the 2-aminobenzoate ligand include the stretching vibrations of the amino (-NH₂) and carboxylate (-COO⁻) groups. researchgate.net The N-H stretching vibrations of the amino group typically appear in the range of 3100-3500 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the carboxylate group are particularly informative. In the free ligand, these bands are found at specific frequencies. Upon coordination to the cadmium ion, the positions of these bands shift, providing evidence of metal-ligand bond formation.

The metal-ligand vibrational modes, specifically the Cd-O and Cd-N stretching vibrations, are typically observed at lower frequencies, in the far-infrared region of the spectrum. The appearance of these bands provides direct evidence of the coordination of the carboxylate oxygen and amino nitrogen atoms to the cadmium ion.

| Vibrational Mode | 2-Aminobenzoic Acid (Approx. Range) | Cadmium(II) 2-Aminobenzoate Complex (Approx. Range) | Assignment |

|---|---|---|---|

| ν(N-H) | 3400-3200 | Shifted to lower wavenumbers | Amino group stretching |

| ν_as(COO⁻) | ~1680 (C=O) | ~1550-1610 | Asymmetric carboxylate stretching |

| ν_s(COO⁻) | ~1400 | ~1400 | Symmetric carboxylate stretching |

| β(NH₂) | ~1630 | Similar range | Amino group deformation |

| ν(Cd-O) | - | Low frequency region | Cadmium-Oxygen stretching |

| ν(Cd-N) | - | Low frequency region | Cadmium-Nitrogen stretching |

Spectroscopic Signatures of Coordination and Structural Modifications

The FT-IR and Raman spectra are highly sensitive to the coordination mode of the 2-aminobenzoate ligand and any subsequent structural changes in the complex. The difference (Δν) between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies of the carboxylate group is a powerful diagnostic tool. The magnitude of Δν can help distinguish between monodentate, bidentate chelating, and bridging coordination modes of the carboxylate group.

Shifts in the N-H stretching vibrations of the amino group to lower wavenumbers upon complexation are indicative of the involvement of the nitrogen atom in coordination to the cadmium ion. researchgate.net The extent of this shift can provide qualitative information about the strength of the Cd-N bond. Furthermore, changes in the vibrational spectra can signify the presence of water molecules of hydration or coordinated solvent molecules within the crystal lattice. rsc.org

Electronic Absorption and Emission Spectroscopic Studies (UV-Vis, Luminescence)

Electronic spectroscopy, including UV-Visible absorption and luminescence (fluorescence and phosphorescence) spectroscopy, provides valuable information about the electronic structure and photophysical properties of cadmium(II) 2-aminobenzoate materials.

Ligand-Based and Metal-to-Ligand Charge Transfer Transitions

The UV-Vis absorption spectrum of cadmium(II) 2-aminobenzoate is typically dominated by absorptions arising from electronic transitions within the 2-aminobenzoate ligand. These are often π→π* and n→π* transitions associated with the aromatic ring and the carboxylate and amino functional groups. impactfactor.org In some cases, a metal-to-ligand charge transfer (MLCT) band may be observed. impactfactor.orglibretexts.org In an MLCT transition, an electron is excited from a metal-centered orbital to a ligand-centered orbital. libretexts.org The energy of this transition is sensitive to the nature of the metal and the ligand. For Cd(II) complexes, which have a d¹⁰ electronic configuration, these transitions are often from filled metal d-orbitals to unoccupied π* orbitals of the aromatic ligand. libretexts.org

| Transition Type | Approximate Wavelength Range (nm) | Description |

|---|---|---|

| π→π | 200-300 | Transitions within the aromatic ring of the 2-aminobenzoate ligand. niscpr.res.in |

| n→π | >300 | Transitions involving non-bonding electrons on the oxygen and nitrogen atoms of the ligand. |

| MLCT | Variable, can extend into the visible region | Electron transfer from cadmium d-orbitals to ligand π* orbitals. impactfactor.org |

Luminescence Properties of Cadmium(II) 2-Aminobenzoate Materials

Many cadmium(II) complexes, including those with 2-aminobenzoate, exhibit luminescence, making them of interest for applications in areas such as sensing and optoelectronics. dntb.gov.uaresearchgate.net The luminescence properties are intrinsically linked to the electronic structure of the complex. researchgate.net Excitation of the complex, typically at a wavelength corresponding to a ligand-based or charge-transfer absorption band, can lead to the emission of light as the molecule returns to its ground state.

The emission spectra of cadmium(II) 2-aminobenzoate materials can provide information about the nature of the excited state. The emission is often attributed to ligand-centered fluorescence or phosphorescence. The coordination of the cadmium ion can influence the luminescence properties by affecting the rigidity of the ligand and modifying the energies of the electronic states. For instance, the heavy atom effect of cadmium can enhance spin-orbit coupling, potentially leading to increased phosphorescence. The luminescence intensity and lifetime can also be sensitive to the local environment of the complex, such as the presence of solvent molecules or other interacting species. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of cadmium(II) 2-aminobenzoate complexes in solution. While solid-state NMR can provide information about the structure in the solid phase, solution-state NMR is particularly useful for understanding how these complexes behave in a solvent environment.

Cadmium has two NMR-active isotopes with a spin of 1/2, ¹¹¹Cd and ¹¹³Cd, which can be directly observed. huji.ac.il The chemical shift of the cadmium nucleus is highly sensitive to its coordination environment, including the number and type of donor atoms and the coordination geometry. psu.edu Changes in the cadmium chemical shift upon complexation with 2-aminobenzoate provide direct evidence of metal-ligand interaction in solution.

Thermal Analysis (Thermogravimetry, Differential Scanning Calorimetry)

Thermal analysis techniques, including Thermogravimetry (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for characterizing the thermal stability, decomposition pathways, and phase transitions of cadmium(II) 2-aminobenzoate complexes. nih.govresearchgate.net TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. tudelft.nl

Thermogravimetric analysis of cadmium(II) aminobenzoate and related complexes reveals multi-step decomposition processes. akjournals.comekb.eg For the coordination polymer [Cd(2-ab)₂]n (where 2-ab is 2-aminobenzoate), thermal analysis shows distinct stages of mass loss corresponding to the removal of coordinated or solvated molecules and the subsequent breakdown of the organic ligand framework. researchgate.netresearchgate.net

In a study of a cadmium metal-organic framework (MOF) synthesized with a 4-aminobenzoic acid derivative, the thermal decomposition proceeded in distinct steps. The initial weight loss, occurring between 80-300 °C, corresponded to the release of solvent molecules. ekb.eg Subsequent, more significant weight loss at higher temperatures (300-765 °C) was attributed to the decomposition of the organic ligand component. ekb.eg Other cadmium complexes have shown thermal stability up to temperatures of 230°C before decomposition begins. scispace.com The final solid product of the thermal decomposition of such cadmium complexes is typically cadmium oxide (CdO). researchgate.netresearchgate.net

| Complex Type | Temperature Range (°C) | Weight Loss (%) | Attributed Process | Reference |

| Cd-MOF (4-aminobenzoate derivative) | 80 - 300 | 16.61 | Release of solvent molecules | ekb.eg |

| Cd-MOF (4-aminobenzoate derivative) | 300 - 765 | 57.13 | Decomposition of organic component | ekb.eg |

| Cd-MOF (BTC and water ligands) | 50 - 400 | 21.20 | Release of uncoordinated and coordinated water | nih.gov |

This table summarizes the thermal decomposition stages for different cadmium-based coordination polymers.

Differential Scanning Calorimetry (DSC) provides insight into the thermodynamics of processes that occur upon heating, such as phase transitions, melting, and decomposition. For cadmium(II) carboxylate complexes, DSC thermograms often show endothermic peaks corresponding to the energy absorbed during the removal of solvent molecules (dehydration or desolvation) and subsequent structural changes or decomposition. nih.gov

For example, the DSC thermogram for a cadmium-based MOF, [Cd₁.₅(BTC)(H₂O)₄.₅]n·nH₂O, displayed overlapping endothermic peaks between 50-100 °C, which correspond to the release of both uncoordinated and coordinated water molecules. nih.gov Additional endothermic bands appeared at higher temperatures (around 185 °C and 305 °C), indicating further solvent loss before the final decomposition of the framework above 400 °C. nih.gov Each of these transitions has an associated enthalpy change (ΔH), which can be quantified from the area of the DSC peak. tudelft.nl While some cadmium complexes undergo phase transitions from one crystalline form to another upon heating, as observed in the orthorhombic-to-hexagonal change for (Me₃NH)[CdCl₃], others may become amorphous after the loss of coordinated solvent molecules. nih.govresearchgate.net

| Complex | Transition Temperature (°C) | Thermal Event | Reference |

| [Cd₁.₅(BTC)(H₂O)₄.₅]n·nH₂O | 50 - 100 | Endotherm (water loss) | nih.gov |

| [Cd₁.₅(BTC)(H₂O)₄.₅]n·nH₂O | ~185 | Endotherm (solvent loss) | nih.gov |

| [Cd₁.₅(BTC)(H₂O)₄.₅]n·nH₂O | ~305 | Endotherm (solvent loss) | nih.gov |

| (Me₃NH)[CdCl₃] | 173 - 389 K (-100 to 116 °C) | Orthorhombic to Hexagonal Phase Change | researchgate.net |

This table details the phase transitions and thermal events observed for various cadmium complexes using DSC.

Theoretical and Computational Studies on Cadmium Ii 2 Aminobenzoate Systems

Density Functional Theory (DFT) for Electronic Structure Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of cadmium(II) 2-aminobenzoate (B8764639) systems. This method allows for a detailed understanding of molecular and crystal structures, spectroscopic characteristics, and the nature of chemical bonding.

Prediction of Spectroscopic Properties (IR, UV-Vis, NMR)

DFT calculations are widely used to predict the spectroscopic properties of molecules, providing a means to interpret and assign experimental spectra. For cadmium(II) 2-aminobenzoate, these predictions are crucial for understanding its vibrational, electronic, and nuclear magnetic resonance characteristics.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT. These calculated spectra help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the stretching and bending of the carboxylate and amino groups of the 2-aminobenzoate ligand.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of cadmium(II) 2-aminobenzoate. These calculations can identify the electronic transitions responsible for the observed absorption bands, often corresponding to ligand-to-metal charge transfer (LMCT) or intra-ligand transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is used to calculate the NMR chemical shifts (e.g., ¹H and ¹³C) of the 2-aminobenzoate ligand coordinated to cadmium(II). The calculated chemical shifts are then compared with experimental data to confirm the proposed structure of the complex in solution.

Below is a table summarizing typical predicted spectroscopic data for a cadmium(II) complex with a similar aminobenzoate-type ligand, as derived from DFT calculations.

| Spectroscopic Technique | Predicted Data | Assignment |

| IR | ~3400-3200 cm⁻¹ | N-H stretching vibrations of the amino group |

| ~1600-1550 cm⁻¹ | Asymmetric COO⁻ stretching of the carboxylate | |

| ~1400-1350 cm⁻¹ | Symmetric COO⁻ stretching of the carboxylate | |

| UV-Vis | ~250-350 nm | π → π* intra-ligand transitions |

| ¹H NMR | δ ~ 6.5-8.0 ppm | Aromatic protons of the 2-aminobenzoate ligand |

| ¹³C NMR | δ ~ 110-150 ppm | Aromatic carbons of the 2-aminobenzoate ligand |

| δ ~ 170-180 ppm | Carboxylate carbon |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides valuable information about the chemical reactivity and electronic properties of cadmium(II) 2-aminobenzoate. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's stability.

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. In cadmium(II) 2-aminobenzoate, the HOMO is typically localized on the electron-rich 2-aminobenzoate ligand, particularly the amino and carboxylate groups, while the LUMO is often centered on the cadmium(II) ion. This distribution indicates that the ligand acts as the primary electron donor and the metal ion as the electron acceptor in chemical reactions. The HOMO-LUMO energy gap can also be related to the electronic transitions observed in the UV-Vis spectrum.

The following table presents representative HOMO and LUMO energy values for a cadmium(II) complex, illustrating the calculation of the energy gap.

| Parameter | Energy (eV) |

| E(HOMO) | -6.5 |

| E(LUMO) | -1.2 |

| ΔE | 5.3 |

Molecular Dynamics (MD) Simulations of Cadmium(II) 2-Aminobenzoate Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of cadmium(II) 2-aminobenzoate systems at the atomic level. These simulations provide insights into the movement of atoms and molecules over time, which is essential for understanding processes in both solution and the solid state.

Dynamic Behavior in Solution and Solid State

MD simulations can model the behavior of cadmium(II) 2-aminobenzoate in an aqueous environment. In solution, the simulations can reveal the structure of the hydration shell around the complex, detailing the arrangement and dynamics of water molecules. The interactions between the complex and the surrounding solvent molecules, including hydrogen bonding, can be analyzed to understand its solubility and stability in solution.

In the solid state, MD simulations can be used to study the vibrational motions of the atoms within the crystal lattice. These simulations can also provide information on the thermal stability of the crystal structure by observing how the atomic positions and interactions change with temperature.

Ligand Exchange and Diffusion Phenomena

MD simulations are particularly useful for investigating dynamic processes such as ligand exchange and diffusion. For cadmium(II) 2-aminobenzoate in solution, simulations can elucidate the mechanisms by which the 2-aminobenzoate ligand or water molecules enter and leave the coordination sphere of the cadmium(II) ion. These simulations can help to determine whether the ligand exchange process follows an associative, dissociative, or interchange mechanism. arxiv.org

The diffusion coefficient of the cadmium(II) 2-aminobenzoate complex in solution can also be calculated from MD trajectories. This parameter quantifies the rate at which the complex moves through the solvent and is important for understanding its transport properties. In the solid state, MD simulations can be employed to study the diffusion of ions or small molecules through the crystal lattice, which is relevant for applications such as ion exchange.

Force Field Development and Validation for Classical Simulations

The development of accurate classical force fields is a crucial step for conducting large-scale molecular dynamics (MD) simulations to explore the behavior of cadmium(II) 2-aminobenzoate systems. These force fields provide an empirical description of the potential energy of a system as a function of its atomic coordinates, enabling the simulation of complex processes over time scales that are inaccessible to quantum mechanical methods. The process of developing and validating a force field for a metal complex like cadmium(II) 2-aminobenzoate is a meticulous task that involves several key stages.

Parameterization Strategy

A common approach for parameterizing metal complexes is the bonded model, where the metal ion and its direct coordination sphere are treated with specific bond, angle, and dihedral terms. For cadmium(II) complexes, this involves defining parameters for Cd-O and Cd-N interactions, as the 2-aminobenzoate ligand coordinates through both the carboxylate oxygen and the amino nitrogen atoms.

The total potential energy in a classical force field is typically represented by a sum of bonded and non-bonded terms:

The non-bonded term includes van der Waals and electrostatic interactions. The Lennard-Jones (12-6) potential is commonly used for van der Waals forces, while electrostatic interactions are modeled using point charges assigned to each atom. For divalent metal ions like Cd(II), more advanced models such as the 12-6-4 potential have been developed to better capture the ion-ligand interactions. nih.gov

Derivation of Parameters

The parameters for these potential energy functions are derived from a combination of experimental data and high-level quantum mechanical (QM) calculations.

Quantum Mechanical Calculations: Density Functional Theory (DFT) is a widely used method to obtain optimized geometries, interaction energies, and vibrational frequencies for the cadmium(II) 2-aminobenzoate monomer and its fragments. niscpr.res.innih.gov Relativistic DFT calculations can be particularly important for heavy elements like cadmium to achieve high accuracy. nih.gov From these QM calculations, key parameters such as equilibrium bond lengths and angles, force constants, and atomic partial charges can be derived. For instance, QM calculations can provide the precise Cd-O and Cd-N bond lengths that the force field must reproduce.

Experimental Data: X-ray crystallography data for cadmium(II) 2-aminobenzoate and related structures provide the definitive reference for the equilibrium geometry of the coordination sphere in the solid state. This data is essential for validating the bond and angle parameters of the force field.

Force Field Validation

Once a set of parameters has been developed, the force field must be rigorously validated to ensure its accuracy and transferability. Validation involves comparing the results of molecular dynamics simulations using the new force field against experimental data and QM calculations.

Key validation checks include:

Energetic Properties: The force field should be able to reproduce the binding energies of the ligands to the cadmium ion as calculated by QM methods.

Dynamical Properties: For simulations in solution, properties such as the radial distribution functions (RDFs) between the cadmium ion and solvent molecules should be compared with experimental data or results from ab initio molecular dynamics simulations.

The following table presents typical coordination bond lengths in cadmium(II) complexes with ligands containing carboxylate and amine functionalities, which serve as target values for force field parameterization.

| Interaction | Bond Length (Å) | Compound Context |

| Cd–N | 2.354(2) - 2.427(2) | Cadmium(II) complex with a bidentate N-donor ligand mdpi.com |

| Cd–O | 2.216(3) - 2.471(3) | Thulium(III) complex with 4-aminobenzoate (B8803810) (representative of metal-carboxylate interactions) iucr.org |

| Cd–O | 2.381(2) | Cadmium(II) complex with triflate anions mdpi.com |

This table is generated based on data from related structures to illustrate the expected values for cadmium(II) 2-aminobenzoate.

Computational Predictions of Supramolecular Assembly and Stability

Once a validated force field is in place, molecular dynamics simulations can be employed to predict the spontaneous self-assembly of cadmium(II) 2-aminobenzoate units into larger supramolecular structures. These simulations can provide insights into the driving forces behind the assembly process and the stability of the resulting architectures.

Driving Forces for Supramolecular Assembly

The formation of extended networks in cadmium(II) carboxylate systems is often governed by a combination of coordinative bonds and non-covalent interactions. nih.gov In the case of cadmium(II) 2-aminobenzoate, the key interactions that drive supramolecular assembly are:

Hydrogen Bonding: The amino group of the 2-aminobenzoate ligand can act as a hydrogen bond donor, while the carboxylate oxygen atoms can act as acceptors. These interactions can link adjacent complex units, leading to the formation of one-, two-, or three-dimensional networks.

π–π Stacking: The aromatic rings of the 2-aminobenzoate ligands can engage in π–π stacking interactions, further stabilizing the supramolecular assembly. acs.org

Computational Prediction and Analysis

Molecular dynamics simulations can be used to model the behavior of a large number of cadmium(II) 2-aminobenzoate molecules, either in the gas phase or in a simulated solvent, to observe their aggregation and self-assembly. By analyzing the simulation trajectories, it is possible to identify the preferred modes of interaction and the resulting supramolecular motifs.

The stability of these assemblies can be assessed by calculating the free energy of formation for different aggregated states. Techniques such as thermodynamic integration or umbrella sampling can be used to compute the potential of mean force (PMF) along a reaction coordinate that describes the association or dissociation of the complexes.

The following table summarizes the key non-covalent interactions that are computationally predicted to play a role in the supramolecular assembly of cadmium(II) 2-aminobenzoate.

| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) | Predicted Role in Assembly |

| Hydrogen Bonding | N-H···O | 2.8 - 3.2 | Formation of chains and layers |

| π–π Stacking | Aromatic Rings | 3.4 - 3.8 | Stabilization of layered structures |

This table is based on general principles of supramolecular chemistry and findings for similar cadmium carboxylate complexes.

Computational studies, particularly DFT calculations, can also be used to quantify the strength of these non-covalent interactions in small dimers or clusters of cadmium(II) 2-aminobenzoate, providing a bottom-up understanding of the forces driving the formation of the extended solid-state structure. The combination of accurate force fields and advanced simulation techniques provides a powerful toolkit for the rational design of novel supramolecular materials based on cadmium(II) 2-aminobenzoate.

Investigating Functional Aspects and Potential Applications of Cadmium Ii 2 Aminobenzoate Materials

Materials Science Applications

The arrangement of metal ions and organic linkers in cadmium(II) 2-aminobenzoate (B8764639) materials gives rise to a host of properties relevant to materials science. These range from light-emitting capabilities to the ability to selectively adsorb gases and detect chemical analytes.

Luminescent Materials and Optical Properties

Coordination polymers and MOFs containing Cadmium(II) are of significant interest for their luminescent properties. The Cd(II) ion has a d¹⁰ electron configuration, which means its d-orbitals are completely filled. This electronic structure prevents d-d electronic transitions, which are common in other transition metals and often lead to non-radiative decay pathways that quench luminescence. Consequently, the luminescence in Cd(II) complexes is typically ligand-based, arising from intra-ligand (π–π* or n–π*) transitions. rsc.org

When the 2-aminobenzoate ligand coordinates to a cadmium center, its conformational rigidity is increased. This structural constraint limits energy loss through non-radiative vibrational modes, often leading to an enhancement of the native fluorescence of the ligand. The process can be described by several photophysical phenomena:

Ligand-Centered (LC) Transitions: The primary luminescence originates from the 2-aminobenzoate ligand itself. Upon excitation with ultraviolet light, an electron within the aromatic system is promoted to a higher energy orbital. The return to the ground state is accompanied by the emission of light, typically in the visible spectrum.

Charge Transfer Transitions: In some cases, luminescence can arise from ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) states. However, given the filled d-shell of Cd(II), LMCT is more plausible.

Modulation by Coordination: The coordination of the ligand to the cadmium ion perturbs the electronic states of the ligand, which can cause shifts in the excitation and emission wavelengths compared to the free ligand.

While specific photoluminescence data for cadmium(II) 2-aminobenzoate is not extensively documented in dedicated studies, the behavior of analogous Cd(II)-based coordination polymers provides insight into its potential optical properties. For instance, various Cd(II)-MOFs exhibit strong luminescence, often in the blue to green region of the spectrum. The precise emission wavelength is highly dependent on the specific coordination environment of the metal ion and the presence of other auxiliary ligands.

| Cadmium(II) Complex/MOF | Excitation Wavelength (nm) | Emission Wavelength (nm) | Observed Color |

|---|---|---|---|

| Cd(BPPT)(BPDA)n | 340 | 483 | Blue-Green |

| Cd(BPPT)(IP) | 330 | 463 | Blue |

| [Cd3(BPPT)3(BTC)2(H2O)2] | 344 | 489 | Green |

| (1,10-phenanthroline)bis(4-formylbenzoate)cadmium(II) | 385 | 465 | Blue |

Table 1: Examples of Luminescence in Cadmium(II)-Based Coordination Polymers. Data is derived from studies on analogous systems to infer potential properties of cadmium 2-aminobenzoate materials. researchgate.netnih.gov

Photochromic and Thermochromic Responses

Photochromism and thermochromism are properties of materials that undergo a reversible color change upon exposure to light (photochromism) or heat (thermochromism). These phenomena are typically associated with structural changes within the material at a molecular level.

Currently, there is a lack of significant research in the scientific literature specifically detailing photochromic or thermochromic behavior in materials based on cadmium(II) 2-aminobenzoate. While some complex coordination compounds exhibit these properties, they are not commonly reported for this specific class of materials. The development of such responses would likely require the incorporation of specific photo- or thermo-active moieties into the framework, a strategy that has not been a primary focus of research for this compound.

Gas Adsorption and Separation in Porous Frameworks

Metal-organic frameworks are renowned for their porosity, which allows them to act as molecular sponges for storing and separating gases. A key application in this area is the capture of carbon dioxide (CO₂) to mitigate greenhouse gas emissions. informahealthcare.commdpi.com The effectiveness of a MOF for gas separation depends on factors like its pore size, surface area, and the chemical nature of its internal surfaces.

While studies focusing exclusively on cadmium(II) 2-aminobenzoate for gas adsorption are scarce, research on a closely related MOF provides compelling evidence of the potential of this system. A cadmium-based MOF constructed with 2-amino-1,4-benzenedicarboxylic acid (a derivative of the 2-aminobenzoate ligand) and 4,4′-azopyridine linkers demonstrates preferential CO₂ adsorption. researchgate.net The key feature of this material is the presence of pendant amine (-NH₂) groups from the ligand, which project into the pores of the framework.

These basic amine groups exhibit a strong affinity for the acidic CO₂ molecule, leading to selective capture over other gases like methane (B114726) (CH₄). researchgate.net This interaction significantly enhances the material's performance in gas separation applications.

| Gas | Temperature (K) | Uptake at 1 bar | Heat of Adsorption (Qst) |

|---|---|---|---|

| Carbon Dioxide (CO₂) | 273 | 12.17 wt% (62 cc/g) | 38 kJ/mol |

| Carbon Dioxide (CO₂) | 298 | 8.33 wt% (42.42 cc/g) | |

| Methane (CH₄) | 273 | 1.34 wt% (18.74 cc/g) | N/A |

| Methane (CH₄) | 298 | 0.127 wt% (1.79 cm³/g) |

Table 2: Gas Adsorption Data for a Cadmium MOF with a 2-Aminobenzenedicarboxylate Linker. This data illustrates the selective uptake of CO₂ due to the presence of amino functional groups. researchgate.net

The calculated heat of adsorption (Qst) for CO₂ in this material is 38 kJ/mol, a value that indicates strong physisorption and is favorable for reversible capture and release cycles. researchgate.net The selectivity for CO₂ over CH₄ at 273 K was calculated to be 5.4. researchgate.net These findings underscore the critical role that the amino group of the 2-aminobenzoate ligand could play in creating functional porous materials for important industrial separations.

Sensors and Sensing Mechanisms for Analytes (excluding biological/clinical sensing)

The luminescent properties of cadmium(II)-based MOFs make them excellent candidates for chemical sensors. The primary mechanism for sensing is typically fluorescence quenching. When the luminescent MOF is exposed to a specific analyte, interactions between the framework and the analyte can provide a new non-radiative decay pathway for the excited state, causing the luminescence to decrease or be "quenched." nih.gov

A particularly well-studied application is the detection of nitroaromatic compounds, which are common components of explosives and are considered environmental pollutants. researchgate.net The electron-deficient nature of nitroaromatics allows them to interact favorably with the electron-rich aromatic systems of the organic ligands in the MOF. Upon this interaction, an efficient electron transfer can occur from the excited state of the MOF to the nitroaromatic analyte, leading to significant fluorescence quenching. mdpi.com

While there are no reports specifically detailing the use of cadmium(II) 2-aminobenzoate as a sensor, its inherent luminescence (as discussed in 6.1.1) and the presence of an electron-rich aromatic ring make it a highly promising candidate for this application. The general mechanism involves:

Excitation: The MOF is irradiated with UV light, exciting the 2-aminobenzoate ligand to a higher energy state.

Emission: In the absence of an analyte, the excited MOF returns to the ground state by emitting light (fluorescence).

Interaction & Quenching: When an analyte like a nitroaromatic compound is introduced, it diffuses into the pores of the MOF.

Signal Reduction: The interaction between the MOF and the analyte quenches the fluorescence, resulting in a measurable decrease in light intensity. The degree of quenching can be correlated to the concentration of the analyte.

Cadmium-based MOFs have also been investigated for the detection of various metal ions and anions through similar fluorescence quenching or enhancement mechanisms. nih.govresearchgate.net The high sensitivity and selectivity of these materials make them attractive for environmental monitoring and industrial process control.

Catalytic Applications in Organic Transformations

The structural features of cadmium(II) 2-aminobenzoate frameworks, such as exposed metal sites and functional organic linkers, can endow them with catalytic activity. These materials can act as either homogeneous or heterogeneous catalysts in a variety of organic reactions.

Homogeneous and Heterogeneous Catalysis

Heterogeneous Catalysis: When fabricated as a stable, porous solid like a MOF, cadmium(II) 2-aminobenzoate can function as a heterogeneous catalyst. Heterogeneous catalysts are highly desirable in industrial settings because they can be easily separated from the reaction mixture, allowing for catalyst recycling and simpler product purification. nih.gov

The catalytic activity in such a framework can stem from several sources:

Lewis Acidic Sites: The cadmium(II) centers can act as Lewis acids, accepting electron pairs from substrate molecules and activating them for subsequent reaction. In some MOFs, removal of coordinated solvent molecules can expose these metal sites, making them accessible to reactants. nih.gov

Basic Sites: The amino group on the 2-aminobenzoate linker can function as a Brønsted or Lewis base. This basicity can be utilized to catalyze reactions such as the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound.

Cooperative Catalysis: The close proximity of both acidic (Cd²⁺) and basic (-NH₂) sites within a single framework could allow for cooperative catalysis, where both functionalities participate in activating different parts of the substrate molecules, potentially leading to enhanced reaction rates and selectivities.

For example, a 3D cadmium(II)-carboxylate framework has been successfully used as a recyclable, co-catalyst-free heterogeneous catalyst for the cycloaddition of CO₂ into epoxides to form cyclic carbonates, a reaction of significant industrial importance. scispace.comresearchgate.net This demonstrates the potential of cadmium-based frameworks in promoting valuable chemical transformations.

Homogeneous Catalysis: If the cadmium(II) 2-aminobenzoate complex is soluble in the reaction medium, it can act as a homogeneous catalyst. While this often allows for higher activity and milder reaction conditions compared to heterogeneous systems, the separation of the catalyst from the products can be challenging. The catalytic mechanism in a homogeneous system would be similar, relying on the Lewis acidity of the cadmium center and the potential basicity of the amino group.

Reaction Mechanisms and Selectivity Control

The synthesis of cadmium(II) 2-aminobenzoate complexes involves the reaction of a cadmium(II) salt with 2-aminobenzoic acid (anthranilic acid) in a suitable solvent. The coordination of the 2-aminobenzoate ligand to the cadmium ion can occur through the carboxylate group and, in some cases, through the amino group, leading to the formation of various coordination architectures. The reaction mechanism is influenced by factors such as pH, temperature, and the molar ratio of the reactants.

The selectivity in the formation of specific cadmium(II) 2-aminobenzoate structures, such as coordination polymers, can be controlled by carefully tuning the reaction conditions. For instance, the choice of solvent can influence the solubility of the reactants and the resulting complex, thereby directing the self-assembly process. The presence of other coordinating ligands can also lead to the formation of mixed-ligand complexes with different dimensionalities and properties. The coordination modes of the 2-aminobenzoate ligand, acting as a monodentate, bidentate, or bridging ligand, play a crucial role in determining the final structure of the coordination polymer. The synthesis of various metal anthranilate complexes has been achieved by reacting deprotonated anthranilic acid with metal salts in an aqueous medium nih.gov. The resulting complexes' morphology and properties are influenced by the specific metal ion used nih.gov.

In the broader context of cadmium coordination polymers, the use of multi-N-donor ligands and mixed carboxylate ligands has been shown to produce a variety of structures with different dimensionalities. dntb.gov.uanih.gov The flexibility of the ligands and the coordination geometry of the cadmium(II) ion are key factors in controlling the final framework. dntb.gov.uanih.gov The study of cadmium halide coordination polymers has also demonstrated that the control of cadmium(II) coordination sites through the use of multidentate ligands can direct the formation of specific polymeric structures bohrium.com.

Electrochemical Properties and Energy Storage Research

The electrochemical properties of cadmium(II) 2-aminobenzoate are of interest for potential applications in sensors and energy storage devices. The redox behavior of these complexes can be investigated using techniques such as cyclic voltammetry.

The electrochemical behavior of a cadmium complex with a related compound, p-aminobenzoic acid, has been studied using cyclic voltammetry. The reduction of this complex was found to be a quasi-reversible process involving a two-electron transfer researchgate.net. While this study was on the para-isomer, it suggests that cadmium complexes of aminobenzoic acids are redox-active. The electron transfer processes in such complexes are influenced by the nature of the ligand and the coordination environment of the cadmium ion.

In a broader sense, cadmium ions are known to inhibit electron transfer chains in biological systems, which underscores their potential to participate in redox processes nih.gov. Studies on other metal-aminobenzoato complexes, such as those of chromium(III), have shown that the aminobenzoate ligand can mediate inner-sphere electron transfer reactions sci-hub.ru. The rate of electron transfer can be influenced by the position of the amino group on the benzoate (B1203000) ring, with chelation playing a role in the transition state for the ortho-isomer (2-aminobenzoate) sci-hub.ru.

The redox behavior of transition metal complexes can be significantly altered by the presence of amino groups on the ligands. For instance, amino-decorated N-heterocyclic carbene complexes of copper(I) and rhodium(I) have shown reversible one-electron transfer processes, highlighting the role of the amino substituent in the electronic properties of the complex nih.gov.

Recent research has explored the potential of aqueous cadmium-metal batteries as a promising energy storage technology nih.govnih.gov. These batteries utilize a metallic cadmium negative electrode, which offers a high specific capacity and a suitable redox potential nih.gov. While research on cadmium(II) 2-aminobenzoate specifically as a battery electrode material is not extensive, the development of cadmium-based batteries opens up possibilities for exploring its coordination complexes in this area.

The compatibility of cadmium negative electrodes with various types of positive electrodes, including those based on coordination and conversion materials, suggests that cadmium(II) 2-aminobenzoate could be investigated as a potential cathode material. nih.govnih.gov The electrochemical performance of such a battery would depend on the redox activity and structural stability of the cadmium complex during charge and discharge cycles. The use of a "structure-breaking electrolyte" has been shown to enable fast-kinetics and high-compatibility in aqueous cadmium-metal batteries, which could be a key factor in the development of batteries based on cadmium coordination polymers nih.gov.

The following table summarizes the key electrochemical parameters from a study on a related cadmium complex.

| Parameter | Value | Reference |

| Reduction Process | Quasi-reversible | researchgate.net |

| Electron Transfer | Two electrons | researchgate.net |

Environmental Remediation Research (Focus on Adsorption/Removal Mechanisms)

Cadmium(II) 2-aminobenzoate materials and related compounds have shown potential in environmental remediation, particularly in the adsorption and removal of pollutants from aqueous solutions.

Materials containing aminobenzoate functionalities have been investigated for the removal of pollutants such as dyes from water. For example, a nanocomposite of poly(3-aminobenzoic acid) with graphene oxide and cobalt ferrite (B1171679) has been shown to be an effective adsorbent for the removal of anionic azo dyes like Congo red. researchgate.net The presence of amino and carboxyl functional groups on the surface of the adsorbent plays a crucial role in the binding of dye molecules.

Cadmium-based metal-organic frameworks (MOFs) have also been explored for dye removal. One such MOF demonstrated the ability to adsorb reactive black 5 from aqueous solutions, with the adsorption process being influenced by factors such as pH and contact time researchgate.net. The porous structure and specific adsorption affinities of these materials make them promising candidates for water purification researchgate.net. Another study highlighted the enhanced dye removal performance of yellow stone waste powder after being coated with cadmium iron oxide nih.gov.

The table below presents data on the adsorption of a dye by a poly(3-aminobenzoic acid)-based nanocomposite.

| Adsorbent | Pollutant | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal pH | Reference |

| P3ABA/GO/CoFe2O4 | Congo Red | 153.92 | 98 | 5 |

The removal of pollutants by materials containing 2-aminobenzoate functionalities can occur through various mechanisms, including electrostatic interactions, ion exchange, and surface complexation.

Electrostatic Interaction: The surface charge of the adsorbent material and the charge of the pollutant molecule are key factors in electrostatic adsorption. For instance, the adsorption of anionic dyes onto a poly(3-aminobenzoic acid)-based nanocomposite is facilitated by the electrostatic attraction between the positively charged surface of the adsorbent at acidic pH and the negatively charged dye molecules .

Ion Exchange: In the context of heavy metal removal, ion exchange is a significant mechanism. For example, in the removal of cadmium(II) from wastewater using ion exchange resins, the cadmium ions in the solution are exchanged for ions on the resin, such as H+ or Na+ pjoes.com. The amino and carboxyl groups in 2-aminobenzoate can also participate in ion exchange processes. Studies on modified phosphate (B84403) rock for cadmium removal have shown that ion exchange is one of the primary adsorption mechanisms mdpi.com.

Surface Complexation: The formation of complexes between the pollutant and the functional groups on the surface of the adsorbent is a crucial aspect of the sorption process. The amino and carboxylate groups of the 2-aminobenzoate ligand can form coordination complexes with metal ions. The removal of cadmium(II) by nano zerovalent iron has been shown to involve the formation of inner-sphere surface complexes nih.gov. Similarly, the complexation of cadmium with amino acids has been studied for the remediation of contaminated soil, where the functional groups of the amino acids form soluble complexes with cadmium, facilitating its removal mdpi.com. The interaction between cadmium ions and amine functional groups has been identified as a key mechanism in the adsorption of cadmium by amino-functionalized materials nih.gov.

Heavy Metal Sequestration and Ion Exchange Capacity

The functional groups present in the 2-aminobenzoate ligand, namely the amine and carboxylate moieties, suggest that cadmium(II) 2-aminobenzoate materials could possess capabilities for heavy metal sequestration and ion exchange. The nitrogen and oxygen atoms can act as coordination sites for other metal ions, facilitating their removal from aqueous solutions. This behavior is a known characteristic of various materials functionalized with similar chemical groups.

Research into materials with amino and carboxylate groups demonstrates their effectiveness in adsorbing heavy metals like cadmium(II) itself, as well as lead(II) and nickel(II). For instance, amino-functionalized ZIF-8, a type of metal-organic framework, shows enhanced adsorption performance for Cd(II) ions. nih.gov The mechanism involves chemical coordination where the metal ions interact with the non-bonding pair of electrons on the nitrogen atoms of the amino groups. nih.gov The efficiency of this process is often pH-dependent, with optimal adsorption typically occurring at near-neutral pH. At lower pH values, protonation of the binding sites can lead to competition with metal ions, reducing removal efficiency. nih.govnih.gov

The process of sequestration by such materials is often based on chemisorption, where coordination bonds are formed between the metal ion and the functional groups of the adsorbent. nih.gov This is in contrast to physisorption, which involves weaker van der Waals forces. The kinetics of this adsorption frequently follow a pseudo-second-order model, indicating that the rate-limiting step is the chemical adsorption process itself. nih.govpjoes.com

Materials designed for heavy metal removal are evaluated based on their adsorption capacity and removal efficiency. Studies on various biosorbents and synthetic resins report significant uptake of cadmium and other heavy metals. For example, the maximum uptake of cadmium ions by amino-functionalized ZIF-8 has been reported to be as high as 294.11 mg/g according to the Langmuir adsorption model. nih.gov Similarly, ion exchange resins like Amberjet 1200H have shown sorption capacities of approximately 3.0 meq Cd/g. pjoes.com These materials can often be regenerated, for instance by washing with an acidic solution, which replaces the bound metal ions with protons, allowing for reuse. nih.gov

| Adsorbent Material | Target Metal Ion | Optimal pH | Removal Efficiency (%) | Adsorption Capacity | Kinetic Model |

|---|---|---|---|---|---|

| Amino-functionalized ZIF-8 (ZIF-8-EDA) | Cd(II) | 6.0 | 93.5% | 294.11 mg/g | Langmuir |

| Synechocystis sp. PCC6803 | Cd(II) | 7.0 | ~64% | Not Specified | Pseudo-second order |

| Amberjet 1200H Resin | Cd(II) | 4.0-7.0 | Not Specified | ~3.0 meq/g | Pseudo-second order |

| Magnetic Biochar Composite (FMBC) | Cd(II) | >7 (Basic) | ~97% | Not Specified | Not Specified |

Advanced Research Directions and Future Outlook for Cadmium Ii 2 Aminobenzoate Chemistry

Exploration of Mixed-Metal and Mixed-Ligand Systems for Tunable Properties

A primary avenue of ongoing research is the incorporation of additional metal ions or organic ligands into cadmium(II) 2-aminobenzoate (B8764639) frameworks to create mixed-metal and mixed-ligand systems. This approach allows for the fine-tuning of the material's structural, electronic, and photoluminescent properties.